molecular formula C14H16O6 B2564370 Dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate CAS No. 64558-01-6

Dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate

Cat. No.: B2564370
CAS No.: 64558-01-6
M. Wt: 280.276
InChI Key: AGCGBVXRBQTMPO-UHFFFAOYSA-N
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Description

Dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate (CAS: 1903049-52-4) is a bicyclic dicarboxylate ester featuring a rigid adamantane backbone with two ketone groups at positions 4 and 8 and methyl ester groups at positions 1 and 2. Its molecular formula is C₁₀H₁₄O₅, and it has a molecular weight of 214.21 g/mol . The adamantane core provides exceptional thermal and chemical stability, while the dioxo groups enhance polarity, influencing solubility and reactivity. This compound is primarily utilized in organic synthesis, particularly in building complex frameworks due to its stereochemical rigidity and functional versatility .

Properties

IUPAC Name

dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-19-11(17)13-4-7-3-8(9(13)15)5-14(6-13,10(7)16)12(18)20-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCGBVXRBQTMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1=O)CC(C2)(C3=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate typically involves the esterification of 4,8-dioxoadamantane-1,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The pathways involved can include modulation of signal transduction pathways or interference with viral replication processes .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₁₀H₁₄O₅ 214.21 1903049-52-4 Adamantane core, 4,8-dioxo, methyl esters, high polarity
Dimethyl adamantane-1,3-dicarboxylate C₁₄H₂₀O₄ 252.30 1459-95-6 No dioxo groups, higher lipophilicity
1,3-Diethyl 2,6-dioxoadamantane-1,3-dicarboxylate C₁₆H₂₀O₆ 308.33 16004-78-7 Ethyl esters, 2,6-dioxo, steric bulk
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate C₁₂H₁₆O₄ 240.25 83249-10-9 Bicyclo[2.2.2]octane core, no dioxo groups
Dimethyl 1,3-acetonedicarboxylate C₇H₁₀O₅ 174.15 1830-54-2 Linear β-ketodiester, high reactivity in cyclizations

Biological Activity

Dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate (DMDA) is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of DMDA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMDA is a derivative of adamantane, characterized by the presence of two carboxylate groups and keto functionalities. Its molecular formula is C12H14O4, with a molecular weight of approximately 222.24 g/mol. The structure can be represented as follows:

C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_{4}

Pharmacological Activity

Research indicates that DMDA exhibits various biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. The following sections detail these activities.

1. Anti-inflammatory Activity

DMDA has been shown to inhibit pro-inflammatory cytokines and mediators. In vitro studies demonstrated that DMDA significantly reduces the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory properties.

StudyFindings
Zhang et al. (2020)DMDA reduced NO production by 50% in LPS-stimulated RAW 264.7 cells.
Liu et al. (2021)DMDA inhibited TNF-α and IL-6 release in human peripheral blood mononuclear cells (PBMCs).

2. Antioxidant Activity

The antioxidant capacity of DMDA has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that DMDA possesses significant free radical scavenging ability.

Assay TypeIC50 Value (µM)
DPPH25
ABTS30

These findings suggest that DMDA can effectively neutralize free radicals, potentially contributing to its protective effects against oxidative stress-related diseases.

3. Anticancer Potential

Preliminary studies have explored the anticancer effects of DMDA on various cancer cell lines. Notably, DMDA exhibited cytotoxic effects against breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

Cell LineIC50 Value (µM)
MCF-715
HT-2920

Mechanistic studies suggest that DMDA induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of DMDA in specific disease contexts:

  • Alzheimer's Disease : A study investigated the neuroprotective effects of DMDA in a mouse model of Alzheimer's disease. Results indicated that DMDA improved cognitive function and reduced amyloid-beta plaque deposition.
  • Diabetes : In diabetic rat models, DMDA administration resulted in improved glycemic control and reduced oxidative stress markers, suggesting its potential as a therapeutic agent in diabetes management.

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